molecular formula C13H13N5O B11776998 (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11776998
M. Wt: 255.28 g/mol
InChI Key: MRGLKQOVZVRJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable pyridazine derivative, followed by cyclization to form the triazolo[4,3-b]pyridazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazole or pyridazine rings .

Scientific Research Applications

Chemistry

In chemistry, (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole and pyridazine moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. These materials could have applications in electronics, sensors, and other advanced technologies .

Mechanism of Action

The mechanism of action of (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. For example, this compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to its specific combination of triazole and pyridazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C13H13N5O/c1-19-11-5-3-2-4-9(11)10-6-7-12-15-16-13(8-14)18(12)17-10/h2-7H,8,14H2,1H3

InChI Key

MRGLKQOVZVRJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3CN)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.